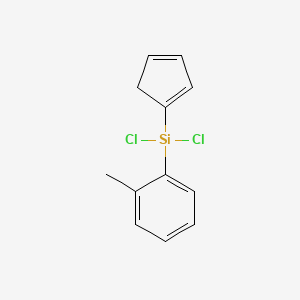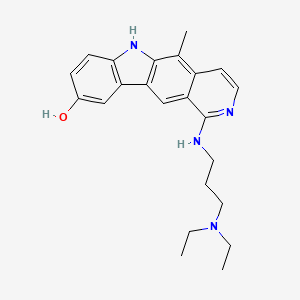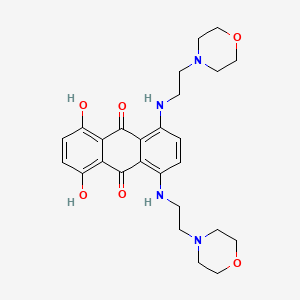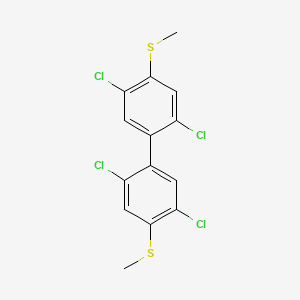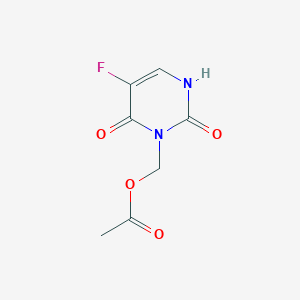
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is a chemical compound that belongs to the class of phosphinins Phosphinins are heterocyclic compounds containing a phosphorus atom within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one typically involves the reaction of a phosphine precursor with suitable organic reagents under controlled conditions. One common method is the cyclization of a phosphine oxide with an appropriate diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-2(2H)-one
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-4(2H)-one
Uniqueness
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is unique due to its specific substitution pattern and the position of the phosphorus atom within the ring
Eigenschaften
CAS-Nummer |
66165-76-2 |
|---|---|
Molekularformel |
C15H19OP |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-tert-butyl-5-phenyl-2,6-dihydrophosphinin-3-one |
InChI |
InChI=1S/C15H19OP/c1-15(2,3)17-10-13(9-14(16)11-17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
CGGPVKJVTFQIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1CC(=CC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



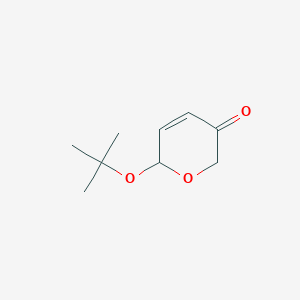
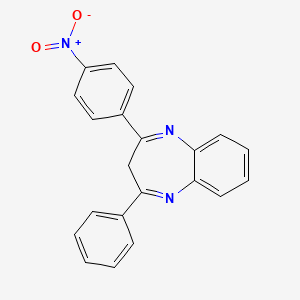

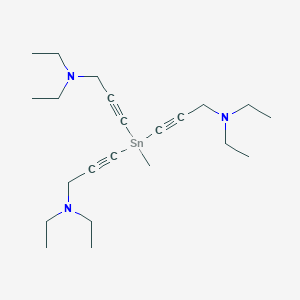
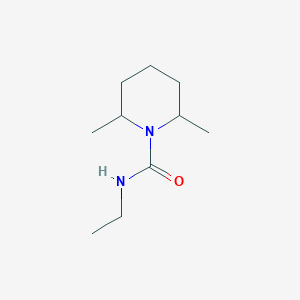
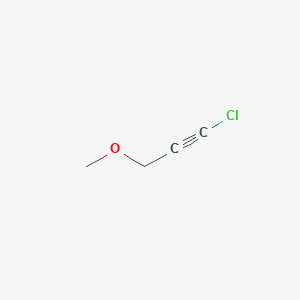
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

